3-cinnamyl-8-(3-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
The compound is a purine derivative with additional functional groups. Purines are fundamental components of nucleic acids and play key roles in cellular energy systems and signal transduction .
Synthesis Analysis
While specific synthesis methods for this compound were not found, purine derivatives are often synthesized through various methods including C-H activation . The synthesis of similar compounds involves the creation of carbon-carbon bonds to attach functional groups .Molecular Structure Analysis
The compound has a purine core, which is a two-ring structure composed of one six-membered ring with two nitrogen atoms and one five-membered ring with two additional nitrogen atoms . Additional functional groups are attached to this core.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups attached to the purine core. For example, the cinnamyl group could potentially undergo oxidation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the cinnamyl group could potentially impact its solubility and stability .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
6-(3-hydroxyphenyl)-4,7-dimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3/c1-16-15-28-20-21(25-23(28)29(16)18-11-6-12-19(30)14-18)26(2)24(32)27(22(20)31)13-7-10-17-8-4-3-5-9-17/h3-12,14-15,30H,13H2,1-2H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOPQJBHGCLMOK-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)O)N(C(=O)N(C3=O)CC=CC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)O)N(C(=O)N(C3=O)C/C=C/C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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